Standard L-isomer anti-inflammatory peptides degrade within 30 min in mucosal environments, complicating localized therapy. Delmitide's all-D-amino acid backbone confers full proteolytic resistance, enabling oral and intravesical administration without systemic absorption. • Pre-translational TRAF6-MyD88-IRAK4 complex inhibitor; abolishes TNF-α, IFN-γ, IL-12 production. • Stable in GI and bladder fluids >4 hours, validated in colitis and cystitis models. • Lyophilized, >98% HPLC purity, with batch-specific analytical data for reproducible studies.
Delmitide (CAS 287096-87-1), also known as RDP58, is a synthetic, rationally designed D-isomer decapeptide (D-Arg-D-Nle-D-Nle-D-Nle-D-Arg-D-Nle-D-Nle-D-Nle-Gly-D-Tyr-NH2) that functions as a potent pre-translational inhibitor of pro-inflammatory cytokines [1]. Unlike conventional anti-inflammatory agents, Delmitide disrupts the TRAF6-MyD88-IRAK4 protein complex, halting the synthesis of TNF-α, IFN-γ, and IL-12 at the source[1]. For procurement and formulation, its most critical differentiator is its all-D-amino acid backbone, which confers extreme resistance to proteolytic degradation by host esterases and aminopeptidases [2]. This structural stability enables localized, oral, and intravesical delivery routes without the rapid enzymatic cleavage that typically limits peptide-based therapeutics[3].
Generic substitution with standard L-isomer anti-inflammatory peptides or biologic TNF-α inhibitors introduces severe formulation and pharmacokinetic limitations [1]. Native L-peptides are rapidly degraded in biological matrices—often losing activity within 30 minutes in serum or mucosal environments—necessitating continuous infusion or complex, high-cost encapsulation [1]. Conversely, biologic monoclonal antibodies require cold-chain logistics, parenteral administration, and only neutralize post-translational, already-secreted TNF-α, leaving upstream inflammatory signaling intact [2]. Delmitide bypasses these failures; its D-isomer structure survives harsh gastrointestinal and mucosal environments, allowing direct local application with minimal systemic absorption, thereby avoiding the broad immunosuppression associated with systemic biologics and corticosteroids[3].
The primary structural advantage of Delmitide is its D-amino acid composition, which prevents rapid enzymatic cleavage. While standard L-isomer peptides typically lose structural integrity and biological activity within 30 minutes in biological matrices such as feces or serum, Delmitide maintains its activity and structural stability long enough to exert potent local effects [1]. In pharmacokinetic models, oral dosing of Delmitide (10-100 mg/kg) results in 85-100% of the compound reaching the feces intact at 24 hours, demonstrating near-total resistance to gastrointestinal proteases and minimal systemic absorption [2].
| Evidence Dimension | Proteolytic stability and GI transit survival |
| Target Compound Data | 85-100% intact transit to feces at 24 hours (minimal systemic absorption) |
| Comparator Or Baseline | L-isomer peptides (complete loss of activity in biological matrices within 30 minutes) |
| Quantified Difference | >48-fold increase in functional matrix half-life |
| Conditions | Oral administration (10-100 mg/kg) and biological matrix exposure |
Enables the development of simple oral or topical formulations without requiring complex liposomal encapsulation to protect against GI or mucosal proteases.
Delmitide halts inflammation upstream by disrupting the TRAF6-MyD88-IRAK complex, inhibiting the p38 MAPK and JNK pathways required for cytokine mRNA translation [2]. In murine and human macrophage cell lines, Delmitide concentration-dependently inhibits LPS-stimulated TNF-α production with an IC50 of approximately 20 µM [1]. In vivo, intravesical administration of Delmitide (1 mg/mL) abolishes measurable TNF-α production within 4 hours, whereas untreated LPS-exposed baselines show severe cytokine elevation [3].
| Evidence Dimension | TNF-α production inhibition |
| Target Compound Data | IC50 = 20 µM (in vitro); complete abolition of TNF-α within 4 hours (in vivo) |
| Comparator Or Baseline | LPS-stimulated baseline (severe TNF-α elevation) |
| Quantified Difference | 100% reduction of measurable TNF-α at 4 hours post-treatment |
| Conditions | LPS-stimulated macrophages (in vitro) and LPS-induced murine cystitis model (in vivo) |
Proves the compound's rapid onset of action and suitability for acute localized inflammatory models where immediate cytokine blockade is required.
Because Delmitide is poorly absorbed systemically, it achieves high local concentrations without the systemic immunosuppressive toxicity seen with corticosteroids. In a murine model of inflammatory cystitis, localized instillation of Delmitide significantly reduced submucosal polymorphonuclear (PMN) cell counts by 83%, mast cell counts by 45%, and overall tissue edema by 70% at 24 hours compared to untreated controls[1]. This localized efficacy confirms its utility in mucosal targeting where systemic drug exposure is a clinical liability [1].
| Evidence Dimension | Reduction in localized inflammatory markers (PMN cells and edema) |
| Target Compound Data | 83% reduction in PMN cells, 70% reduction in edema |
| Comparator Or Baseline | Untreated LPS-induced inflammatory baseline |
| Quantified Difference | 83% decrease in PMN infiltration and 70% decrease in edema |
| Conditions | Intravesical instillation (1 mg/mL for 30 min) in LPS-induced cystitis |
Validates Delmitide as a premium procurement choice for localized mucosal therapies (GI or bladder) where avoiding systemic absorption is a primary design constraint.
Leveraging its extreme proteolytic stability and lack of systemic absorption, Delmitide is ideal for localized colonic delivery formulations targeting Crohn's disease and ulcerative colitis [1].
Due to its ability to abolish local TNF-α production within 4 hours, it serves as a highly effective active pharmaceutical ingredient (API) for direct bladder instillation models [2].
Delmitide acts as a gold-standard reference material for researchers evaluating the pharmacokinetic and stability benefits of D-isomer substitutions in novel peptide drug development [3].